5-(bromomethyl)-2,2-dimethyl-1,3-dioxane
Description
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a brominated dioxane derivative characterized by a six-membered 1,3-dioxane ring with a bromomethyl substituent at the 5-position and two methyl groups at the 2-positions. This compound serves as a versatile alkylating agent in organic synthesis due to the reactive C-Br bond, enabling nucleophilic substitutions. Its synthesis typically involves the bromination of precursor diols or the use of protecting group strategies. For instance, details a synthesis route starting from diol S8, which undergoes reaction with 2,2-dimethoxypropane and BF₃·OEt₂ to form the dioxane ring, followed by bromination to yield the target compound in >95% purity after silica gel chromatography .
The compound’s stability under acidic or basic conditions is attributed to the steric protection offered by the 2,2-dimethyl groups, making it suitable for stepwise synthetic protocols. Applications include its use in forming imidazole derivatives () and as an intermediate in pharmaceutical chemistry ().
Properties
IUPAC Name |
5-(bromomethyl)-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-4-6(3-8)5-10-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWMMTGNSOBOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553371 | |
| Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111934-94-2 | |
| Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111934-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The synthesis begins with dissolving 2,2-dimethyl-5-(hydroxymethyl)-1,3-dioxane (1.00 g, 6.17 mmol) in dichloromethane (DCM, 22.8 mL). Imidazole (700 mg, 10.3 mmol) and CBr₄ (2.72 g, 8.21 mmol) are added under ice-cooling, followed by gradual addition of PPh₃ (2.15 g, 8.21 mmol). The mixture is stirred at room temperature for 4 hours, achieving quantitative yield (1.60 g, 100%) after silica gel chromatography.
Key Parameters:
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Temperature: Ice-cooling initiates the reaction, preventing exothermic side reactions.
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Stoichiometry: A 1.33:1 molar ratio of CBr₄ to alcohol ensures complete conversion.
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Solvent: DCM’s low polarity facilitates phosphine oxide precipitation, simplifying purification.
Mechanistic Insights
The Appel reaction proceeds via nucleophilic substitution (SN2). PPh₃ reacts with CBr₄ to generate triphenylphosphine bromide (PPh₃Br⁺ Br⁻), which activates the hydroxyl group as a leaving group. The subsequent backside attack by bromide ion installs the bromomethyl functionality.
Alternative Pathways and Comparative Analysis
While the Appel reaction dominates industrial production, alternative methods explore different bromination strategies.
Limitations of Alternative Methods
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Regioselectivity Challenges: Methods involving diol cyclization (e.g., 2,2-dimethyl-1,3-propanediol with bromomethylphenyl compounds) often yield regioisomers, complicating purification.
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Scalability Issues: High-temperature reflux (100°C) and Dean-Stark setups, as seen in phenyl-substituted dioxane syntheses, increase energy costs.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Parameter | Appel Reaction | Tosylate Route |
|---|---|---|
| Yield | 100% | 97% (Step 1) |
| Reaction Time | 4 hours | 3 hours (Step 1) |
| Purification Complexity | Low (Chromatography) | High (Multi-step) |
| Scalability | Excellent | Moderate |
Advanced Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted dioxanes.
Scientific Research Applications
Organic Synthesis
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane serves as an important intermediate in organic synthesis. Its structure allows for the introduction of bromomethyl groups, which can participate in various chemical reactions.
Polymer Chemistry
In polymer chemistry, this compound is utilized to create new materials with enhanced properties. The bromomethyl groups can act as reactive sites for further polymerization or cross-linking processes.
The compound has been identified as a key intermediate in the synthesis of statins—lipid-lowering drugs. Its ability to serve as a chiral building block is crucial for developing effective pharmaceutical agents.
Case Study: Statin Synthesis
A notable application involves the synthesis of chiral intermediates necessary for statin production. The compound undergoes a series of reactions including bromination and ketalization to yield effective statin precursors . This process has been optimized for industrial production due to its mild reaction conditions and readily available raw materials.
Biological Interaction Studies
Research has indicated that this compound may interact with biological molecules such as proteins or nucleic acids. Understanding these interactions is vital for evaluating potential therapeutic applications or biological effects.
Potential Research Directions
Future studies could explore:
- The reactivity of the compound with various biological targets.
- Its role in drug delivery systems.
- The development of derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
- Structure : Features two bromomethyl groups at the 5-position.
- X-ray analysis confirms a chair conformation with equatorial aromatic substituents in related derivatives ().
- Synthesis: Requires dibromination of precursor diols, contrasting with the mono-bromination used for 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- Structure : Contains a bromoethyl (–CH₂CH₂Br) group instead of bromomethyl.
- Physical Properties : Liquid at room temperature (density: 1.336 g/mL, refractive index: 1.482), differing from the solid or semi-solid forms of bromomethyl derivatives ().
- Applications : The longer alkyl chain may reduce electrophilicity compared to bromomethyl, favoring controlled alkylation in fine chemical synthesis.
5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxane
- Structure : Substituted with a hydroxyethyl (–CH₂CH₂OH) group.
- Reactivity : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Synthesis involves diol protection with 2,2-methoxypropane under catalysis (72% yield, ).
- Utility : More suited for hydrophilic modifications than brominated analogs.
Conformational and Spectroscopic Analysis
- Chair Conformation : Observed in 5,5-bis(bromomethyl) derivatives via X-ray crystallography, with equatorial substituents minimizing steric strain ().
- NMR Data :
- 5-(Bromomethyl) : Distinct ¹H NMR signals for methyl groups (δ ~1.3–1.5 ppm) and bromomethyl (δ ~3.4–3.6 ppm).
- 5-(2-Bromoethyl) : Additional ethylene protons (δ ~1.8–2.2 ppm).
Biological Activity
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a dioxane derivative characterized by the presence of a bromomethyl group at the 5-position of the dioxane ring. Its molecular formula is , and it has garnered attention for its potential biological activities. However, comprehensive research on its specific biological mechanisms and effects remains limited.
- Molecular Weight : Approximately 302.006 g/mol
- Physical State : Colorless to pale yellow liquid
- Melting Point : 61-62 °C
- Hazards : Classified as harmful if swallowed and can cause skin irritation.
Biological Activity Overview
Currently, there is no extensive scientific literature detailing the biological activity or mechanisms of action for this compound. However, some insights can be drawn from studies on structurally related compounds and general dioxane derivatives.
Potential Biological Interactions
Research indicates that dioxane derivatives often interact with biological molecules such as proteins and nucleic acids. Understanding these interactions is crucial for evaluating any potential biological effects or therapeutic applications. Notably, compounds with similar structures have been studied for their reactivity and biological implications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Lacks bromine; used as a solvent | |
| 2-Bromo-1,3-dioxolane | Contains one bromine; less reactive than dioxane | |
| 4-Bromo-2-methyl-1,3-dioxole | Different position of bromine; more complex structure | |
| 5-Bromo-2-methyl-1,3-dioxolane | Similar structure but only one bromine |
The dual bromomethyl substituents in this compound may enhance its reactivity compared to other dioxanes and dioxolanes.
Case Studies and Research Findings
While specific studies on this compound are scarce, related research has explored the biological activities of other dioxane derivatives. For instance:
- Anti-inflammatory Studies : Some dioxane derivatives have shown potential anti-inflammatory properties. Compounds similar in structure have been evaluated for their ability to inhibit inflammatory pathways such as NF-kB and MAPK signaling .
- Reactivity with Biological Molecules : Investigations into how structurally similar compounds interact with proteins suggest that they may act as inhibitors or modulators of enzyme activity, which could be relevant for drug development .
Q & A
Q. What are the optimal synthetic routes for preparing 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation of a 1,3-dioxane precursor using bromomethylating agents (e.g., bromomethyl bromide) in the presence of a base (e.g., K₂CO₃) and aprotic solvents like DMF at elevated temperatures . Purification typically involves column chromatography with silica gel or recrystallization using solvents such as ethyl acetate/hexane mixtures. Purity is validated via ¹H/¹³C NMR to confirm the absence of unreacted precursors and by HRMS to verify molecular weight .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies the bromomethyl proton resonance (~3.5–4.0 ppm), while ¹³C NMR confirms the quaternary carbons of the dioxane ring and the bromomethyl carbon (~30–35 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., at 150 K) resolves bond lengths and dihedral angles, as demonstrated for structurally similar dioxane derivatives .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .
Advanced Research Questions
Q. How does the bromomethyl substituent influence the reactivity of 1,3-dioxane derivatives in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group acts as a superior leaving group compared to chloro or hydroxy analogs due to its polarizability and moderate steric hindrance. Reactivity can be predicted via DFT calculations (B3LYP/6-31G** level) to assess transition-state energies and charge distribution . Experimental studies on similar bromoethyl derivatives show enhanced reactivity in Mitsunobu couplings, where the bromine atom facilitates regioselective substitutions .
Q. What strategies can resolve contradictions in reported reaction yields when using this compound as an intermediate?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity, as seen in penciclovir synthesis .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency in Suzuki-Miyaura reactions .
- In Situ Monitoring : Use of FT-IR or HPLC to track reaction progress and identify side products (e.g., dehalogenation byproducts) .
Q. How is this compound utilized in the synthesis of bioactive molecules, such as antiviral agents?
- Methodological Answer : The bromomethyl group serves as a key intermediate in synthesizing penciclovir, an antiviral drug. In one protocol, the compound reacts with purine derivatives under Mitsunobu conditions (DIAD, PPh₃) to achieve N9-selective alkylation, yielding >80% regioselectivity . Structural analogs with trifluoromethyl or sulfanyl substitutions demonstrate enhanced binding to biological targets (e.g., enzymes), as shown in molecular docking studies .
Key Research Findings
- Synthetic Utility : Bromomethyl derivatives enable regioselective functionalization in drug synthesis, outperforming chloro analogs in coupling efficiency .
- Structural Insights : X-ray studies reveal boat conformations in dioxane rings, with intramolecular H-bonding stabilizing reactive intermediates .
- Computational Predictions : DFT models correlate substituent electronic effects (e.g., bromine) with reaction activation energies, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
